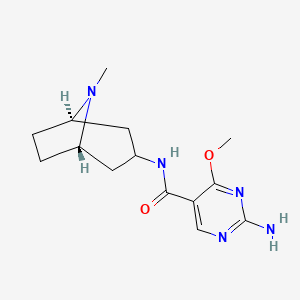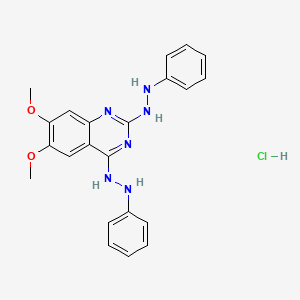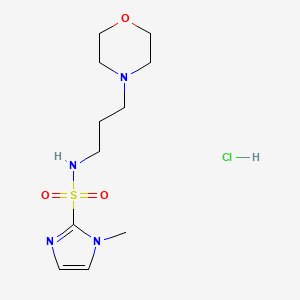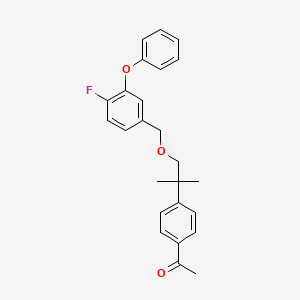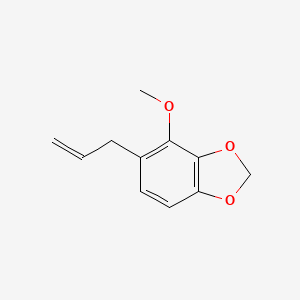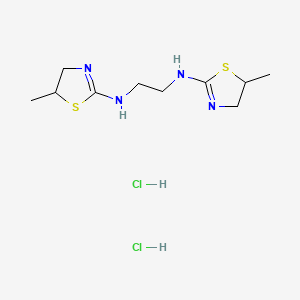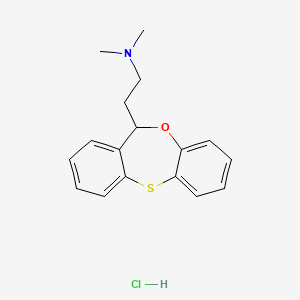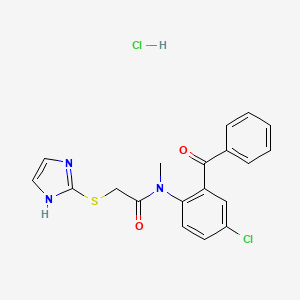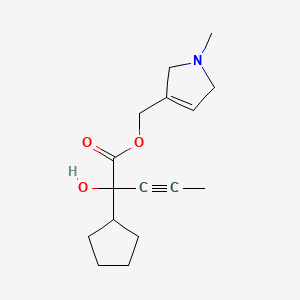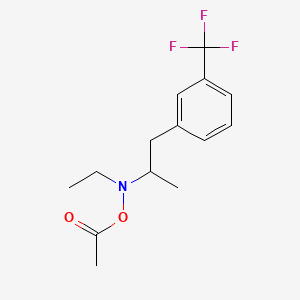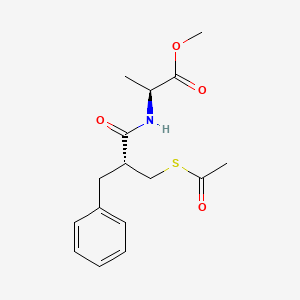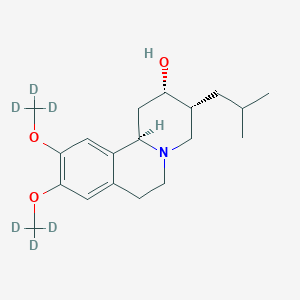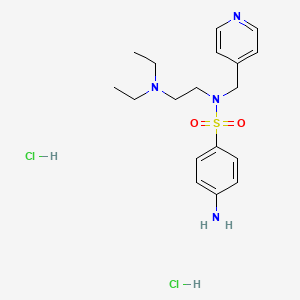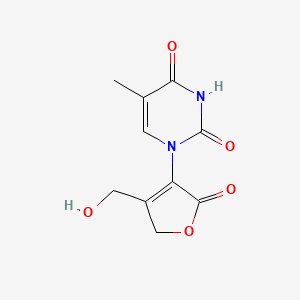
Stavudine impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stavudine impurity D is a chemical compound that is related to stavudine, an antiretroviral medication used to treat HIV/AIDS. Impurities in pharmaceutical compounds like stavudine are critical to identify and analyze, as they can affect the efficacy and safety of the medication. This compound is one of several impurities that can be present in stavudine formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stavudine impurity D involves several steps, starting from thymidine. The process typically includes dehydrogenation and deoxygenation reactions to remove specific hydroxyl groups and introduce double bonds. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate these transformations.
Industrial Production Methods
In industrial settings, the production of this compound is tightly controlled to ensure that the impurity levels remain within acceptable limits. This involves rigorous monitoring of the reaction conditions and purification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to separate and quantify the impurities.
Chemical Reactions Analysis
Types of Reactions
Stavudine impurity D can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Stavudine impurity D has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of stavudine formulations.
Biology: Researchers study its effects on biological systems to understand the potential impacts of impurities in pharmaceuticals.
Medicine: It is analyzed to ensure that stavudine medications are safe and effective for patients.
Industry: Pharmaceutical companies use it to monitor and control the quality of their products.
Mechanism of Action
The mechanism of action of stavudine impurity D is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in stavudine formulations can potentially affect the overall mechanism of action of the medication by interacting with the active sites of enzymes or receptors involved in HIV replication.
Comparison with Similar Compounds
Stavudine impurity D can be compared with other impurities found in stavudine formulations, such as:
Stavudine impurity A: Another related compound that can affect the purity and efficacy of stavudine.
Stavudine impurity B: Known for its potential to cause adverse effects if present in high concentrations.
Stavudine impurity C: Similar in structure but differs in its chemical properties and reactivity.
Each of these impurities has unique characteristics that can influence the quality and safety of stavudine medications. This compound is unique in its specific chemical structure and the types of reactions it undergoes, making it a critical compound to monitor in pharmaceutical formulations.
Properties
CAS No. |
368890-04-4 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.20 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)-5-oxo-2H-furan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O5/c1-5-2-12(10(16)11-8(5)14)7-6(3-13)4-17-9(7)15/h2,13H,3-4H2,1H3,(H,11,14,16) |
InChI Key |
PSFYVNGGPXVTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2=C(COC2=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


